Benzyl-alpha-galnac

Description

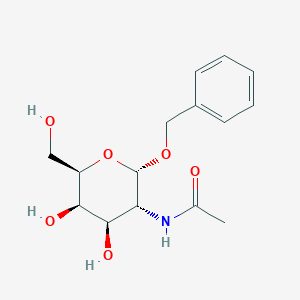

Benzyl-α-GalNAc (benzyl-α-N-acetylgalactosamine) is a glycosylated derivative featuring a benzyl group linked to the anomeric carbon of N-acetylgalactosamine (GalNAc), a critical monosaccharide in glycoproteins and glycolipids. This compound is widely utilized in glycobiology research, particularly in studying O-linked glycosylation—a post-translational modification essential for protein stability, cellular recognition, and immune responses . Its synthetic utility lies in its role as a glycosyl donor or acceptor in enzymatic and chemical glycan synthesis. Analytical tools like GlycoBase and autoGU, which employ HPLC-based methods, are often used to characterize its structural and conformational properties .

Properties

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOZFDIGKDPQBO-QMIVOQANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293813 | |

| Record name | Benzyl N-acetyl-α-D-galactosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3554-93-6 | |

| Record name | Benzyl N-acetyl-α-D-galactosaminide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3554-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl-alpha-N-acetylgalactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl N-acetyl-α-D-galactosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-alpha-galnac involves the glycosylation of benzyl alcohol with N-acetylgalactosamine (GalNAc). This reaction typically requires the use of a glycosyl donor, such as a trichloroacetimidate derivative of GalNAc, and a Lewis acid catalyst, such as boron trifluoride etherate (BF3·OEt2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and characterized by spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

Benzyl-alpha-galnac primarily undergoes substitution reactions due to the presence of the benzyl group. It can also participate in glycosylation reactions, where it acts as a glycosyl acceptor .

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or thiols (RSH).

Glycosylation Reactions: Reagents include glycosyl donors like trichloroacetimidate derivatives and catalysts such as BF3·OEt2.

Major Products

The major products formed from these reactions include substituted derivatives of this compound and glycosylated compounds, which can be further utilized in various biochemical applications .

Scientific Research Applications

Inhibition of Mucin Glycosylation

Benzyl-alpha-GalNAc has been extensively studied for its ability to inhibit the glycosylation of mucins, which are high molecular weight glycoproteins that play critical roles in cell signaling and protection.

- Cancer Research :

- In studies involving colon cancer cells (HM7), treatment with 2 mM Bz-GalNAc resulted in a significant decrease in the synthesis of glucosamine-labeled mucins without affecting cell viability or doubling time. This treatment led to an increased binding affinity for peanut agglutinin (specific for T antigen) and Vicia villosa agglutinin B4 (specific for Tn antigen), while decreasing binding to sialylated antigens such as sialyl Lea and sialyl Lex .

- Similar results were observed in gastric cancer cells (KATO III), where Bz-GalNAc inhibited mucin glycosylation and altered the expression of mucin antigens, indicating a potential therapeutic avenue for modifying the immunological properties of cancer cells .

Mechanistic Insights into Glycoprotein Processing

Bz-GalNAc's role extends beyond mere inhibition; it provides insights into the mechanisms of glycoprotein processing.

- Sialylation Inhibition :

- Long-term exposure to Bz-GalNAc has been shown to inhibit sialylation in mucus-secreting HT-29 cells, leading to the accumulation of apical glycoproteins within cytoplasmic vesicles. This suggests that Bz-GalNAc can modulate glycoprotein traffic and processing at a cellular level .

- The inhibition of specific sialyltransferases by Bz-GalNAc further elucidates its impact on the glycosylation pathways involved in mucin biosynthesis .

Potential Therapeutic Applications

Given its effects on mucin glycosylation, Bz-GalNAc may have therapeutic implications:

- Modulation of Immune Responses :

Summary of Key Findings

The following table summarizes key findings from various studies on the applications of this compound:

Mechanism of Action

Benzyl-alpha-galnac exerts its effects by inhibiting the process of O-glycosylation, a post-translational modification where sugars are added to oxygen atoms on serine or threonine residues of proteins. This inhibition is achieved by blocking the activity of glycosyltransferases, the enzymes responsible for adding sugar moieties to proteins . The molecular targets include mucin-type glycoproteins, which play crucial roles in cell signaling and adhesion .

Comparison with Similar Compounds

Research Implications and Challenges

- Analytical variability : Glycan analysis tools like autoGU may struggle with sialylated or sulfated derivatives of Benzyl-α-GalNAc, unlike simpler benzoate esters, which are easily characterized via mass spectrometry .

- Biological specificity : Benzyl-α-GalNAc’s role in mucin-type glycosylation is unique among benzyl derivatives, making it irreplaceable in studies of cancer biomarkers and vaccine development .

Biological Activity

Benzyl-alpha-GalNAc (also known as benzyl-N-acetyl-alpha-D-galactosaminide) is a glycosylation inhibitor that has garnered attention for its biological activity, particularly in the context of cancer research. This compound primarily affects mucin glycosylation, influencing the expression of various carbohydrate antigens on cancer cells. Below, we explore its biological effects, mechanisms of action, and relevant research findings.

This compound functions by inhibiting glycosyltransferases involved in the biosynthesis of mucins. Specifically, it targets the incorporation of N-acetylgalactosamine (GalNAc) into O-glycans, which are crucial for mucin structure and function. This inhibition leads to altered mucin glycosylation patterns, impacting cellular interactions and signaling pathways.

- Inhibition of Mucin Glycosylation : Studies have shown that treatment with this compound results in decreased sialylation and altered expression of mucin antigens in various cancer cell lines, including colon and gastric cancer cells. For example, in HM7 colon cancer cells, a 2 mM concentration of this compound inhibited the synthesis of glucosamine-labeled mucins without affecting cell viability or growth rate .

- Altered Antigen Expression : The treatment leads to increased binding of certain lectins (e.g., peanut agglutinin and Vicia villosa agglutinin B4) that recognize core carbohydrate structures while decreasing binding to antibodies specific for sialylated antigens . This shift in binding suggests a potential therapeutic avenue for modifying immune responses against tumor-associated antigens.

Case Studies and Experimental Evidence

- Colon Cancer Cell Lines : In a study involving LS174T colon cancer cells, this compound was shown to inhibit Galβ1-3GalNAc:α2,3-sialyltransferase activity, leading to reduced mucin sialylation and secretion . Prolonged exposure resulted in the accumulation of glycoproteins within cytoplasmic vesicles, indicating disrupted trafficking and processing due to impaired glycosylation.

- Gastric Cancer Cells : Similar effects were observed in KATO III gastric cancer cells, where this compound inhibited mucin glycosylation and altered the expression profiles of mucin antigens . This highlights the compound's potential as a universal inhibitor across different tumor types.

- Impact on Cell Behavior : The inhibition of mucin glycosylation has been linked to changes in cell adhesion properties. For instance, treatment with this compound decreased binding to E-selectin, which is critical for tumor cell metastasis . This suggests that this compound might help reduce the metastatic potential of certain cancers by modifying their surface glycan profiles.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Benzyl-α-GalNAc, and how do reaction conditions influence yield and purity?

- Methodological Answer : Benzyl-α-GalNAc synthesis typically employs glycosylation reactions using protected galactosamine donors. Key factors include:

- Catalyst selection : Silver triflate or BF₃·Et₂O for stereochemical control .

- Temperature : Low temperatures (−20°C to 0°C) minimize side reactions like β-anomer formation .

- Protecting groups : Benzyl or acetyl groups are critical for regioselectivity; deprotection steps require monitoring via TLC or HPLC .

- Data Table Suggestion: Compare yields under varying catalysts and temperatures (e.g., AgOTf vs. BF₃·Et₂O at −20°C vs. 25°C).

Q. Which analytical techniques are most reliable for characterizing Benzyl-α-GalNAc, and how are spectral artifacts resolved?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies anomeric protons (δ 4.8–5.2 ppm) and glycosidic linkages. Overlapping signals can be resolved via 2D COSY or HSQC .

- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight; isotopic patterns distinguish impurities .

- Chromatography : Reverse-phase HPLC (C18 column) with UV detection at 210 nm quantifies purity; co-eluting peaks require gradient optimization .

Q. How can researchers ensure reproducibility in Benzyl-α-GalNAc-based enzymatic assays?

- Methodological Answer :

- Standardized protocols : Pre-equilibrate buffers (pH 7.4) and calibrate instruments (e.g., spectrophotometers) .

- Control experiments : Include negative controls (e.g., substrate-only) and reference standards (e.g., commercially available GalNAc derivatives) .

- Error reporting : Quantify uncertainties (e.g., ±5% for triplicate measurements) and document environmental variables (temperature, humidity) .

Advanced Research Questions

Q. How can contradictory data on Benzyl-α-GalNAc’s enzyme inhibition kinetics be systematically resolved?

- Methodological Answer :

- Data triangulation : Compare kinetic parameters (Km, Vmax) across multiple techniques (e.g., fluorometric vs. colorimetric assays) .

- Error source analysis : Identify instrumentation drift (e.g., photobleaching in fluorescence assays) or batch-to-batch substrate variability .

- Meta-analysis : Use tools like Web of Science to aggregate published IC₅₀ values and assess statistical outliers .

Q. What interdisciplinary strategies improve the design of in vivo studies using Benzyl-α-GalNAc as a glycosylation probe?

- Methodological Answer :

- Collaborative frameworks : Integrate chemical biology (synthesis), biochemistry (metabolic labeling), and imaging (confocal microscopy) .

- Ethical and safety protocols : Follow IBC guidelines for recombinant DNA or animal studies, including biohazard training and autopsy consent clauses .

- Data integration : Use computational tools (e.g., PyMol for structural modeling) to correlate in vivo efficacy with molecular docking results .

Q. What experimental designs optimize Benzyl-α-GalNAc’s stability in long-term biochemical studies?

- Methodological Answer :

- Degradation profiling : Accelerated stability studies (40°C/75% RH) with HPLC monitoring at 0, 7, 14 days .

- Formulation additives : Test cryoprotectants (sucrose) or antioxidants (BHT) in storage buffers .

- Real-time tracking : Embed fluorescent tags (e.g., BODIPY) to monitor intracellular degradation without disrupting function .

Q. How should researchers address discrepancies between computational predictions and empirical data for Benzyl-α-GalNAc’s binding affinities?

- Methodological Answer :

- Force field validation : Compare AMBER vs. CHARMM parameters for carbohydrate simulations .

- Experimental calibration : Use surface plasmon resonance (SPR) to validate docking scores (e.g., ΔG calculations) .

- Error margins : Report RMSD values ≤2.0 Å for structural alignments and statistical confidence intervals (95% CI) .

Methodological Best Practices

- Literature Review : Prioritize primary sources (e.g., Beilstein Journal of Organic Chemistry) over reviews; use Boolean operators (AND/OR/NOT) in databases like PubMed .

- Data Presentation : Raw data in appendices; processed data in figures with error bars and significance annotations (p < 0.05) .

- Ethical Compliance : Cite all contributions, avoid "citation stuffing," and adhere to copyright rules for reproduced spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.